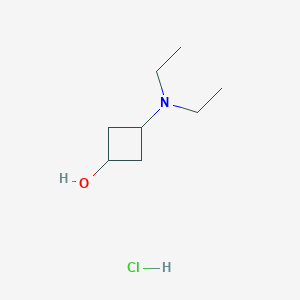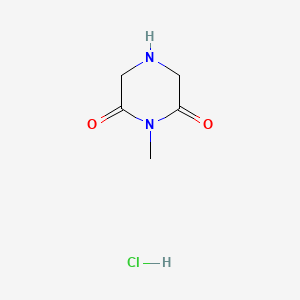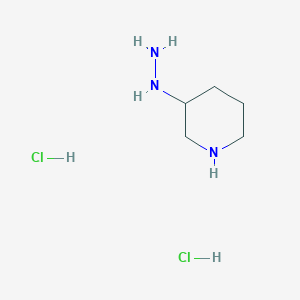
3-(Diethylamino)cyclobutanol hydrochloride
説明
3-(Diethylamino)cyclobutanol hydrochloride (DECBH) is an organic compound with a unique chemical structure. It is an important compound in the field of organic chemistry and has a wide range of applications. DECBH has been used in research labs for various purposes such as synthesis, biochemical and physiological effects, and mechanism of action.
科学的研究の応用
3-(Diethylamino)cyclobutanol hydrochloride has a wide range of applications in scientific research. It has been used to study the mechanism of action of drugs, to study the biochemical and physiological effects of drugs, and to synthesize new organic compounds. It has also been used in the synthesis of peptides, proteins, and other biologically active molecules.
作用機序
3-(Diethylamino)cyclobutanol hydrochloride has been shown to interact with a variety of cellular targets, including receptors, enzymes, and other molecules. The exact mechanism of action of 3-(Diethylamino)cyclobutanol hydrochloride is not yet fully understood, but it is believed to act as an agonist at certain receptors and as an inhibitor at others. It is also believed to interact with enzymes, leading to changes in the activity of these enzymes.
Biochemical and Physiological Effects
3-(Diethylamino)cyclobutanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist at certain receptors, leading to increased activity of these receptors. It has also been shown to inhibit the activity of certain enzymes, leading to changes in the activity of these enzymes. In addition, 3-(Diethylamino)cyclobutanol hydrochloride has been shown to affect the expression of certain genes, leading to changes in gene expression.
実験室実験の利点と制限
3-(Diethylamino)cyclobutanol hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications. It also has a low toxicity, making it safe to use in experiments. However, there are some limitations to the use of 3-(Diethylamino)cyclobutanol hydrochloride in lab experiments. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not stable in the presence of light or oxygen, making it difficult to store for long periods of time.
将来の方向性
There are a number of future directions for the use of 3-(Diethylamino)cyclobutanol hydrochloride in research. One of the most promising applications is in the development of new drugs. 3-(Diethylamino)cyclobutanol hydrochloride has already been used to study the mechanism of action of drugs, and it could be used to develop new drugs with improved efficacy and safety profiles. In addition, 3-(Diethylamino)cyclobutanol hydrochloride could be used to develop new peptides and proteins with improved properties. Finally, 3-(Diethylamino)cyclobutanol hydrochloride could be used to study the biochemical and physiological effects of drugs, leading to a better understanding of the mechanisms of action of these drugs.
特性
IUPAC Name |
3-(diethylamino)cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-9(4-2)7-5-8(10)6-7;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUIQEKKLNQSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)cyclobutanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1473559.png)
![2-Amino-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1473560.png)


amine](/img/structure/B1473565.png)

![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)
![2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride](/img/structure/B1473568.png)

![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)

![1-(Tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1473578.png)